UNC0638

Cellular probe validation H3K9me2 biomarker G9a/GLP inhibition

UNC0638 is the definitive chemical probe for G9a/GLP inhibition, offering an unparalleled >100 toxicity/function ratio—ensuring H3K9me2 reduction, clonogenicity changes, and gene reactivation reflect on-target activity, not cytotoxicity. Unlike BIX01294 (T/F<6) or CNS-optimized UNC0642, UNC0638 provides maximal functional-to-toxicity separation validated against genetic knockdown. Ideal for cancer models (MCF7, MDA-MB-231, leukemia, HCC), mESC epigenetic reprogramming, and Prader-Willi syndrome research. The negative control UNC0737 enables rigorous counter-screening.

Molecular Formula C30H49N5O3
Molecular Weight 527.7 g/mol
CAS No. 1255517-77-1
Cat. No. B560293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0638
CAS1255517-77-1
Synonyms2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine
Molecular FormulaC30H49N5O3
Molecular Weight527.7 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5.O
InChIInChI=1S/C30H47N5O2.H2O/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23;/h20-24H,4-19H2,1-3H3,(H,31,32,33);1H2
InChIKeyLLJGACAJGYXBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UNC0638: A Cell-Permeant Dual G9a/GLP Lysine Methyltransferase Inhibitor for Epigenetic Target Validation


UNC0638 (CAS 1255517-77-1) is a quinazoline-based small molecule that functions as a potent, substrate-competitive inhibitor of the lysine methyltransferases G9a (EHMT2) and GLP (EHMT1), with IC50 values of <15 nM and 19 nM, respectively [1]. It was developed by the Structural Genomics Consortium (SGC) as a cellular chemical probe designed to achieve an optimal separation between functional target engagement and cellular toxicity, a critical advancement over earlier-generation G9a/GLP inhibitors [2].

Why UNC0638 Cannot Be Replaced by BIX01294, UNC0642, or Other G9a/GLP Inhibitors


While several small molecules target the G9a/GLP methyltransferases, their divergent physicochemical, selectivity, and pharmacokinetic profiles preclude simple interchangeability. The first-generation inhibitor BIX01294 demonstrates potent biochemical activity but suffers from a prohibitively narrow therapeutic window due to pronounced cellular toxicity [1]. Conversely, the in vivo-optimized probe UNC0642 was engineered for enhanced systemic exposure and brain penetration, yet its suitability for cellular mechanism-of-action studies requiring high aqueous solubility differs from UNC0638 [2]. Selecting UNC0638 over these comparators hinges on its unique position as a cell-penetrant probe that provides maximal separation of functional H3K9me2 reduction from cytotoxicity, validated against orthogonal genetic knockdown benchmarks [3].

Quantitative Differentiation of UNC0638 vs. G9a/GLP Inhibitor Comparators


Toxicity/Function Ratio: UNC0638 Achieves >16-Fold Improvement in Cellular Therapeutic Window vs. BIX01294

The Toxicity/Function (T/F) ratio, defined as the quotient of the cellular toxicity EC50 and the functional H3K9me2 reduction IC50, provides a direct measure of a probe's suitability for cellular assays. UNC0638 exhibits a T/F ratio exceeding 100, indicating that the concentration required for functional target engagement is at least two orders of magnitude below the concentration that induces significant cytotoxicity [1]. In stark contrast, the predecessor inhibitor BIX01294 displays a T/F ratio of less than 6 [1]. This quantitative gap means that at concentrations sufficient to achieve 50% H3K9me2 reduction, BIX01294 will already be causing substantial cell death, thereby confounding mechanistic interpretation of downstream phenotypes.

Cellular probe validation H3K9me2 biomarker G9a/GLP inhibition

Cellular H3K9me2 Reduction: UNC0638 Demonstrates ~6-Fold Superior Cellular Potency vs. BIX01294

In MDA-MB-231 breast cancer cells, UNC0638 reduces global H3K9me2 levels with an IC50 of 81 ± 9 nM following 48-hour exposure [1]. This cellular potency represents a ~6.2-fold improvement over the first-generation inhibitor BIX01294, which requires an IC50 of 500 ± 43 nM to achieve comparable target engagement under identical assay conditions [1]. Notably, UNC0638 achieves a greater maximal reduction in H3K9me2 levels than BIX01294, an effect that closely approximates the reduction observed with combined G9a and GLP shRNA knockdown, confirming near-complete target engagement [1].

H3K9 dimethylation Cellular potency Biomarker reduction

Epigenetic Selectivity: UNC0638 Shows >5,000-Fold Discrimination Against DNMT1 and >200-Fold Against JMJD2E

Selectivity across the broader epigenetic landscape is critical for attributing functional effects to G9a/GLP inhibition. UNC0638 demonstrates >200-fold selectivity for G9a/GLP over the histone demethylase JMJD2E and >5,000-fold selectivity over the DNA methyltransferase DNMT1 [1]. For perspective, UNC0638 exhibits extremely weak inhibition of DNMT1, with an IC50 exceeding 100 µM [2]. This high degree of discrimination is essential, as cross-inhibition of DNMT1 or JMJD2E would perturb global DNA methylation or H3K9me3/H3K36me3 dynamics, respectively, creating ambiguous phenotypic readouts that cannot be deconvoluted without extensive orthogonal experiments.

Selectivity profiling DNMT1 JMJD2E Epigenetic off-target

In Vivo PK Suitability: UNC0638 Is Optimized for Cellular Studies, Not Animal Models, in Contrast to UNC0642

UNC0638 and UNC0642 are distinct chemical probes with divergent applications based on their pharmacokinetic (PK) properties. UNC0638 exhibits high clearance, a short half-life, a high volume of distribution, and low systemic exposure following intravenous, oral, or intraperitoneal administration in mice, rendering it unsuitable for in vivo efficacy studies [1]. This PK limitation was the explicit rationale for developing UNC0642, which maintains comparable in vitro potency (Ki = 4 ± 2 nM for G9a) and selectivity but offers greatly improved PK parameters suitable for animal dosing [1]. However, UNC0638's high aqueous solubility and robust stability under cellular assay conditions make it the preferred chemical tool for cell-based mechanistic investigations where PK liabilities are irrelevant .

Pharmacokinetics In vivo probe selection Cellular vs. animal studies

Structural Target Engagement: Co-Crystal Structure with G9a Confirms Substrate-Competitive Binding Mode

The co-crystal structure of UNC0638 bound to the catalytic SET domain of G9a (PDB ID: 3RJW) provides atomic-level validation of its binding mode [1]. UNC0638 occupies the histone H3 peptide substrate binding groove, acting as a substrate-competitive inhibitor while remaining non-competitive with the SAM cofactor [1]. This structural characterization is essential for interpreting structure-activity relationships and distinguishes UNC0638 from cofactor-competitive inhibitors that may exhibit distinct resistance profiles or differential effects on non-histone substrate methylation. The availability of this structural data enables rational design of control experiments and facilitates computational modeling of G9a/GLP inhibition.

X-ray crystallography Substrate-competitive inhibition Structure-based design

Optimal Scientific and Industrial Use Cases for UNC0638 Based on Quantitative Evidence


Cellular Target Validation and Mechanism-of-Action Studies in Cancer Epigenetics

UNC0638 is the preferred chemical probe for dissecting the role of G9a/GLP-mediated H3K9me2 in cell-based cancer models. Its T/F ratio >100 ensures that observed reductions in clonogenicity, migration, or gene reactivation can be attributed to on-target inhibition rather than compound-induced cytotoxicity [1]. This is particularly critical in studies of breast cancer (e.g., MCF7, MDA-MB-231), leukemia, and hepatocellular carcinoma, where UNC0638 has been shown to reduce H3K9me2 marks at promoters of known G9a-regulated genes and reactivate silenced tumor suppressors without promoting differentiation [1].

Epigenetic Reprogramming in Induced Pluripotency and Stem Cell Biology

In mouse embryonic stem cells (mESCs), UNC0638 reactivates G9a-silenced genes and retroviral reporter genes in a concentration-dependent manner without promoting differentiation [1]. This property makes UNC0638 a valuable tool for epigenetic reprogramming studies, where precise modulation of H3K9me2 levels can influence cell fate decisions. The compound's high selectivity (>10,000-fold over other HMTs) minimizes confounding effects from off-target methyltransferase inhibition, which could otherwise perturb pluripotency networks .

Genomic Imprinting and Rare Disease Research (Prader-Willi Syndrome)

UNC0638 has been validated in high-content screening and follow-up studies as an activator of maternally silenced genes in Prader-Willi syndrome (PWS) models. Treatment with UNC0638 causes selective reduction of H3K9me2 at the PWS imprinting center (PWS-IC) without altering DNA methylation [2]. This specific epigenetic modulation reactivates paternally expressed genes, including the SNORD116 snoRNA cluster, providing a tractable cell-based system for investigating epigenetic therapies for imprinting disorders [2].

High-Throughput Screening for G9a/GLP-Dependent Phenotypes

UNC0638's favorable aqueous solubility, robust cellular potency (IC50 = 81 nM for H3K9me2 reduction), and low cytotoxicity at functional concentrations make it an ideal reference compound for HTS campaigns targeting G9a/GLP-dependent pathways [1]. The availability of the structurally distinct negative control compound UNC0737—which shares a quinazoline core but exhibits divergent target engagement—enables rigorous counter-screening to filter out assay artifacts and confirm on-target activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC0638

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.